molecular formula C20H18F4N2O4 B2735036 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034503-44-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2735036
CAS No.: 2034503-44-9
M. Wt: 426.368
InChI Key: IOAVAEYYYCAAGZ-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F4N2O4 and its molecular weight is 426.368. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step procedures. Key steps include the construction of the oxazepin ring and subsequent functionalization.

  • Industrial Production Methods: In industrial settings, the synthesis of this compound may leverage high-throughput techniques and optimized reaction conditions to enhance yield and purity. Catalytic methods and advanced purification processes are often employed to streamline production.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, which may modify its functional groups.

    • Reduction: It can participate in reduction reactions, often affecting the ketone or aromatic ring.

    • Substitution: Substitution reactions are common, particularly involving the trifluoromethoxyphenyl group.

  • Common Reagents and Conditions:

    • Oxidation: Typical oxidizing agents include hydrogen peroxide or permanganate under controlled conditions.

    • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    • Substitution: Various electrophiles and nucleophiles under appropriate solvent conditions facilitate substitution.

  • Major Products:

    • Oxidation: May yield hydroxylated or carboxylated derivatives.

    • Reduction: Produces alcohols or hydrocarbons, depending on the reduction site.

    • Substitution: Leads to structurally diversified analogs with potential new properties.

Scientific Research Applications

  • Chemistry:

    • Used as an intermediate in organic synthesis, aiding in the development of new molecules.

  • Biology:

    • Investigated for its potential interactions with biological systems, possibly influencing enzymatic or receptor functions.

  • Medicine:

    • Explored for pharmacological activities, such as anti-inflammatory or anti-cancer properties, owing to its unique chemical structure.

  • Industry:

    • Employed in material sciences for the development of specialized polymers or coatings.

Mechanism of Action

  • Effects: The compound's effects are attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, altering their activity.

  • Molecular Targets and Pathways:

    • Binds to active sites of enzymes or receptors, potentially inhibiting or activating their functions.

    • May influence signaling pathways related to inflammation or cell growth.

Comparison with Similar Compounds

  • N-(2-(6-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Comparison:

    • The unique combination of the fluoro and trifluoromethoxy groups in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide distinguishes it from similar compounds. These features contribute to its specific reactivity and potential biological activities.

  • There you have it. Hopefully, this article gives you some insights into the fascinating world of this compound. Need more details, or should we pivot to another topic?

    Properties

    IUPAC Name

    N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18F4N2O4/c21-15-3-6-17-14(10-15)11-26(19(28)12-29-17)8-7-25-18(27)9-13-1-4-16(5-2-13)30-20(22,23)24/h1-6,10H,7-9,11-12H2,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IOAVAEYYYCAAGZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18F4N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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